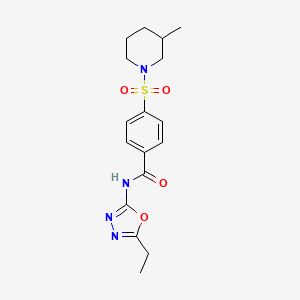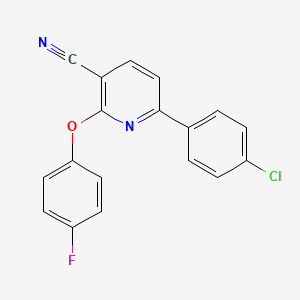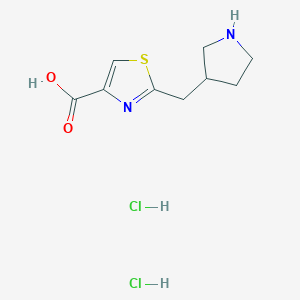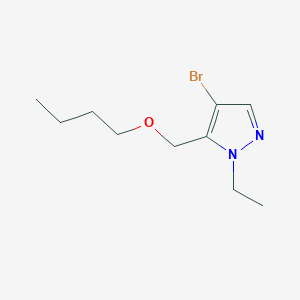
3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2-(methylthio)phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2-(methylthio)phenyl)propanamide, commonly known as CPTH2, is a small molecule inhibitor that has gained significant attention in the scientific community. It is a synthetic compound that has been extensively studied for its potential use in cancer treatment and other diseases.
科学的研究の応用
Anticancer Applications
A novel series of pharmacophores containing the thiazole moiety were synthesized and evaluated for their anticancer activity. These compounds demonstrated significant in vitro anticancer effects, particularly against Hepatocellular carcinoma cell lines (HepG-2), highlighting their potential as potent anticancer agents. The structure–activity relationships suggested by these findings provide a basis for further exploration in cancer treatment research (Gomha et al., 2017).
Anticonvulsant Properties
Derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety were synthesized and evaluated for anticonvulsant activity. Several synthesized compounds showed protection against picrotoxin-induced convulsion, with one derivative demonstrating significant anticonvulsive effects and 100% protection, indicating potential applications in the treatment of seizure disorders (Farag et al., 2012).
Anti-Inflammatory Activity
A series of aminothiazoles, thiazolylacetonitrile, and other derivatives containing naproxenoyl moiety were synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds exhibited promising anti-inflammatory activities, suggesting their potential as novel anti-inflammatory agents (Thabet et al., 2011).
Antimicrobial Effects
New thiazole derivatives were synthesized and assessed for their antimicrobial activity. Among these, certain compounds displayed high antibacterial activity, while others showed notable anticandidal effects against specific strains, highlighting their potential as antimicrobial agents (Dawbaa et al., 2021).
特性
IUPAC Name |
3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(2-methylsulfanylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S2/c1-27-17-10-6-5-9-16(17)23-18(25)12-11-15-13-28-20(22-15)24-19(26)21-14-7-3-2-4-8-14/h5-6,9-10,13-14H,2-4,7-8,11-12H2,1H3,(H,23,25)(H2,21,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUKFUJUPFKJLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2-(methylthio)phenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-difluoro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2703596.png)

![1-[2-(4-Chlorophenyl)imino-3-(2-hydroxyethyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B2703600.png)


![Ethyl 2-aminofuro[3,2-b]pyridine-3-carboxylate](/img/structure/B2703605.png)
![Benzo[d]thiazol-2-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2703606.png)



![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)triazol-4-amine](/img/structure/B2703611.png)

![1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2703613.png)